physical and chemical properties of 2-Acetyl-3-aminothiophene
physical and chemical properties of 2-Acetyl-3-aminothiophene
CAS Registry Number: 31968-33-9 Synonyms: 1-(3-Aminothiophen-2-yl)ethanone; 3-Amino-2-acetylthiophene
Executive Summary
2-Acetyl-3-aminothiophene is a specialized organosulfur building block distinguished by its ortho-amino ketone functionality. Unlike its more common isomer (3-acetyl-2-aminothiophene, typically derived from the Gewald reaction), this compound features an amino group at the 3-position and an acetyl group at the 2-position. This specific substitution pattern makes it a critical scaffold for the synthesis of thieno[3,2-b]pyridines via Friedländer condensation, a structural motif prevalent in kinase inhibitors and anti-inflammatory agents. This guide details its physicochemical profile, a validated synthesis protocol via nitro-reduction, and its primary application in heterocyclic construction.
Physicochemical Characterization
The physical properties of 2-acetyl-3-aminothiophene are distinct from its isomers. It typically presents as a crystalline solid, stable under ambient conditions but sensitive to light and oxidation over prolonged periods.
| Property | Value | Context/Notes |
| Molecular Formula | C₆H₇NOS | |
| Molecular Weight | 141.19 g/mol | |
| Appearance | Yellow to orange crystalline solid | Darkens upon oxidation. |
| Melting Point | 87–93 °C | Distinct from 3-acetyl-2-amino isomer (mp 112-114 °C). |
| Boiling Point | ~280 °C (predicted) | Decomposes before boiling at atm pressure. |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Poorly soluble in water; soluble in dilute acid. |
| pKa (Conjugate Acid) | ~2.5 - 3.0 | Weakly basic amine due to electron-withdrawing acetyl group. |
| LogP | 1.25 (predicted) | Lipophilic, suitable for membrane permeability. |
Synthesis Protocol: Nitro-Reduction Pathway
Rationale
The direct Gewald reaction of acetone, cyanoacetate, and sulfur predominantly yields 3-acetyl-2-aminothiophene , not the target 3-amino-2-acetyl isomer. Consequently, the most reliable laboratory route to 2-acetyl-3-aminothiophene is the reduction of 2-acetyl-3-nitrothiophene . This approach ensures regiochemical purity.
Step-by-Step Methodology
Precursor Preparation: The starting material, 2-acetyl-3-nitrothiophene, is obtained via the nitration of 2-acetylthiophene. Note that nitration of 2-acetylthiophene yields a mixture of 4-nitro (38%) and 5-nitro (52%) isomers, with the 3-nitro isomer being a minor product (~10%) that must be isolated via fractional crystallization or chromatography.
Reduction Protocol (Stannous Chloride Method):
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Reagents:
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2-Acetyl-3-nitrothiophene (1.0 eq)
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Stannous chloride dihydrate (SnCl₂·2H₂O, 5.0 eq)
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Ethanol (solvent)
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Concentrated HCl (catalyst/solvent)
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Procedure:
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Dissolution: Dissolve 2-acetyl-3-nitrothiophene in ethanol (10 mL/g) in a round-bottom flask equipped with a magnetic stirrer.
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Addition: Add SnCl₂·2H₂O in portions while maintaining the temperature below 30°C (exothermic reaction).
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Reaction: Add concentrated HCl (2 mL/g substrate) dropwise. Heat the mixture to reflux (70–80°C) for 2–3 hours. Monitor consumption of the starting material by TLC (Mobile phase: 30% EtOAc in Hexanes). The yellow nitro spot should disappear, replaced by a lower Rf fluorescent amine spot.
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Work-up: Cool the solution to room temperature. Neutralize carefully with 10% NaOH or saturated NaHCO₃ solution until pH ~8. The tin salts will precipitate as a thick white slurry.
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Extraction: Filter the slurry through a Celite pad to remove tin salts. Wash the pad with ethyl acetate. Extract the aqueous filtrate with ethyl acetate (3x).
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Purification: Dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from ethanol/water or purify via flash column chromatography (Gradient: 10-40% EtOAc/Hexanes).
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Yield: Typically 60–75% isolated yield.
Synthesis Workflow Diagram
Figure 1: Synthetic pathway via nitration and selective reduction. Note the critical isomer separation step.
Chemical Reactivity & Applications[1]
The core utility of 2-acetyl-3-aminothiophene lies in its ability to function as an ortho-amino ketone equivalent, a "privileged" precursor for the Friedländer synthesis .
Friedländer Annulation (Thieno[3,2-b]pyridine Synthesis)
Reaction with ketones containing an
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Mechanism:
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Condensation: The amino group of the thiophene attacks the carbonyl of the second ketone (Schiff base formation).
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Cyclization: Base-catalyzed aldol-type condensation between the acetyl methyl group and the second carbonyl.
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Dehydration: Aromatization to form the pyridine ring fused to the thiophene.
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Diazotization
The 3-amino group can be diazotized (NaNO₂/HCl) to form the diazonium salt. This intermediate allows for:
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Sandmeyer Reactions: Introduction of halogens (Cl, Br) at the 3-position.
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Azo Coupling: Synthesis of thiophene-based azo dyes.
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Cyclization: Formation of thienotriazines.
Reactivity Flowchart
Figure 2: Primary divergent synthetic pathways for drug discovery applications.
Safety and Handling
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Hazards: As an aminothiophene, this compound should be treated as a potential sensitizer and irritant. The nitro-precursor is potentially explosive if heated dry; always handle in solution or wet form when possible.
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Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amino group to the corresponding N-oxide or azo-dimers.
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Disposal: All thiophene waste must be segregated from general organic waste due to sulfur content, which can poison catalytic incinerators.
References
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Sigma-Aldrich. (n.d.). 2-Acetyl-3-aminothiophene Product Sheet. Retrieved from
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Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371–376. (Cited for contrast of isomers).[1] Link
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Blatt, A. H. et al. (1950). Nitration of 2-Acetylthiophene. Organic Syntheses, Coll. Vol. 3, p.14. (Basis for precursor synthesis). Link
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Barker, J. M., et al. (1985). Thienopyridines.[2] Part 6. Preparation and properties of thieno[3,2-b]pyridines. Journal of Chemical Research. (Primary application reference).
